molecular formula C12H15Cl2NO B1627383 2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol CAS No. 52423-89-9

2-(3-(3,4-Dichlorophenyl)pyrrolidin-3-yl)ethanol

Cat. No. B1627383
Key on ui cas rn: 52423-89-9
M. Wt: 260.16 g/mol
InChI Key: SRZABNWAUIZJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05712288

Procedure details

A solution of hydrogen chloride in ether is added to a solution of 3.4 g of 3-tetrahydropyranyloxyethyl-3-(3,4-dichlorophenyl)pyrrolidine in 20 ml of methanol until the pH is 1. The mixture is stirred for half an hour at room temperature and concentrated to dryness, the residue is taken up in water, rendered basic with a solution of sodium hydroxide and extracted with dichloromethane and the extract is washed with a saturated solution of NaCl, dried over Na2SO4 and evaporated to dryness to give an oil. This oil is taken up in 20 ml of an isopropyl ether/ether mixture (50/50 v/v). After stirring and filtration, the product is washed with ethyl ether and dried under vacuum over P2O5. 2.6 g of the expected product are isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-tetrahydropyranyloxyethyl-3-(3,4-dichlorophenyl)pyrrolidine
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
isopropyl ether ether
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.O1CCCCC1[O:8][CH2:9][CH2:10][C:11]1([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[C:18]([Cl:23])[CH:17]=2)[CH2:15][CH2:14][NH:13][CH2:12]1>CCOCC.CO.C(OC(C)C)(C)C.CCOCC>[OH:8][CH2:9][CH2:10][C:11]1([C:16]2[CH:21]=[CH:20][C:19]([Cl:22])=[C:18]([Cl:23])[CH:17]=2)[CH2:15][CH2:14][NH:13][CH2:12]1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
3-tetrahydropyranyloxyethyl-3-(3,4-dichlorophenyl)pyrrolidine
Quantity
3.4 g
Type
reactant
Smiles
O1C(CCCC1)OCCC1(CNCC1)C1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
isopropyl ether ether
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)OC(C)C.CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for half an hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
the extract is washed with a saturated solution of NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to give an oil
STIRRING
Type
STIRRING
Details
After stirring
FILTRATION
Type
FILTRATION
Details
filtration
WASH
Type
WASH
Details
the product is washed with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried under vacuum over P2O5

Outcomes

Product
Name
Type
product
Smiles
OCCC1(CNCC1)C1=CC(=C(C=C1)Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: CALCULATEDPERCENTYIELD 101.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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